molecular formula C7H5N3O6 B047581 4-Amino-2,6-dinitrobenzoic acid CAS No. 114168-48-8

4-Amino-2,6-dinitrobenzoic acid

Cat. No.: B047581
CAS No.: 114168-48-8
M. Wt: 227.13 g/mol
InChI Key: HRBPUPBLMZFYBP-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrobenzoic acid is a multifunctional aromatic compound of significant interest in advanced chemical synthesis and materials science research. Its structure incorporates both electron-donating (amino) and strong electron-withdrawing (nitro, carboxylic acid) groups, creating a pronounced push-pull system that is highly valuable for studying intramolecular charge transfer. This property makes it a critical precursor in the development of organic dyes, pigments, and non-linear optical (NLO) materials. Researchers utilize this compound as a key building block for the synthesis of more complex heterocyclic systems and functionalized polymers. The carboxylic acid moiety allows for facile conjugation and derivatization, while the nitro groups can be selectively reduced to access diamino derivatives or other intermediates. Its primary research applications span the fields of organic electronics, polymer chemistry, and as a model compound for spectroscopic studies. This product is provided for laboratory research purposes only.

Properties

IUPAC Name

4-amino-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPUPBLMZFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921293
Record name 4-Amino-2,6-dinitrobenzoic acid
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Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114168-48-8
Record name 4-Amino-2,6-dinitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114168488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,6-DINITROBENZOIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of 4 Amino 2,6 Dinitrobenzoic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-Amino-2,6-dinitrobenzoic acid molecule by introducing the nitro and amino groups onto a benzoic acid scaffold.

Nitration Reactions in Directed Synthesis

The synthesis of this compound can be approached through nitration reactions. ontosight.ai However, direct nitration of 4-aminobenzoic acid is problematic due to the high reactivity of the aromatic ring, which is strongly activated by the amino group, and the susceptibility of the amino group to oxidation by strong nitrating agents.

A more controlled and effective strategy involves the nitration of a precursor in which the amino group is protected. A common method is the nitration of 4-acetamidobenzoic acid, where the amino group is protected as an acetyl amide. google.com This protection moderates the activating effect of the amino group and directs the incoming nitro groups to the positions ortho to the amide. The process typically involves dissolving 4-acetamidobenzoic acid in concentrated sulfuric acid and treating it with a mixed acid (nitric acid and sulfuric acid) at controlled temperatures to prevent unwanted side reactions. google.comgoogle.com While published procedures often focus on mononitration to yield 4-acetamido-3-nitrobenzoic acid, applying more forceful nitrating conditions could lead to the desired 2,6-dinitro product. google.com Following the dinitration step, the acetyl protecting group can be removed through acid or base hydrolysis to yield the final this compound.

Amino Acid Coupling Strategies

The term "amino acid coupling strategies" can be associated with the synthesis of this compound, though it does not refer to the formation of the core aromatic structure itself. ontosight.ai Instead, it pertains to reactions involving the compound's amino group. In principle, the amino group of this compound can act as a nucleophile in coupling reactions, similar to the amino group of an amino acid.

This type of reaction is fundamental in peptide synthesis, where coupling reagents are used to form amide (peptide) bonds between an activated carboxylic acid and an amino group. These established methods are applicable for linking this compound to other molecules via its amino function, but they are not a primary route for the synthesis of the compound itself.

Selective Reduction of Dinitrobenzoic Acid Precursors

A prominent pathway to aminonitrobenzoic acids involves the selective reduction of one nitro group on a polynitrated precursor. The most logical precursor for this compound is 2,4,6-trinitrobenzoic acid, where the nitro group at the 4-position is selectively reduced. However, detailed studies on the selective reduction of 2,6-dinitrobenzoic acid to one of its corresponding aminonitrobenzoic acid isomers provide a clear illustration of this synthetic strategy. googleapis.com

Reduction of 2,6-Dinitrobenzoic Acid to Aminonitrobenzoic Acids

The selective reduction of one nitro group in 2,6-dinitrobenzoic acid has been demonstrated as a viable method for producing aminonitrobenzoic acids. A patented process describes the synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid. googleapis.com This transformation highlights the ability to selectively target one of two sterically hindered and electronically similar nitro groups, providing a valuable model for the synthesis of related isomers like this compound from different precursors.

The selective reduction of nitroarenes using sulfide (B99878) reagents, known as the Zinin reduction, is a classic and effective method. wikipedia.orgsciencemadness.org This reaction is particularly useful for converting polynitro compounds into nitroamines. wikipedia.org The reagents typically used are alkali metal sulfides, hydrosulfides, or polysulfides in an aqueous or alcoholic solution. googleapis.comsciencemadness.org

In the context of reducing 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid, a patented method specifies the use of a reducing agent selected from the group consisting of sulfide, hydrosulfide, and polysulfide. googleapis.com The reaction is performed in a mixture of alcohol (such as methanol (B129727) or ethanol) and water, often at reflux temperature. googleapis.com This approach provides high yields of the desired aminonitrobenzoic acid isomer. googleapis.com

ParameterDescriptionSource
Starting Material 2,6-Dinitrobenzoic Acid googleapis.com
Product 2-Amino-6-nitrobenzoic Acid googleapis.com
Reducing Agents Sulfide, Hydrosulfide, Polysulfide (e.g., alkali metal salts) googleapis.com
Solvent System Alcohol (Methanol, Ethanol, etc.) and Water googleapis.com
Reaction Conditions Reflux Temperature googleapis.com
Equivalents of Reagent 1 to 5 equivalents of the reducing agent googleapis.com
Reported Yield Can be at least 80%, with examples reaching up to 93% googleapis.com

This table summarizes the conditions for the reduction of 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid as an example of selective reduction.

A key advantage of using sulfide-based reducing agents is the ability to achieve the selective reduction in a single synthetic step. The conversion of 2,6-dinitrobenzoic acid into 2-amino-6-nitrobenzoic acid is explicitly described as a single-step transformation. googleapis.com This efficiency, combined with high yields, makes it an attractive method for industrial-scale production where process simplification is crucial. googleapis.comsciencemadness.org

Zinin Reduction and Related Aromatic Nitro Group Reductions

The Zinin reduction is a classic method for the reduction of nitroarenes using negative divalent sulfur species like sulfides, hydrosulfides, and polysulfides. sciencemadness.org This reaction, first described by Nikolay Zinin in 1842, has been historically significant in the synthesis of aromatic amines from nitroaromatic compounds. sciencemadness.orgwikipedia.org The reaction typically involves reagents such as ammonium (B1175870), sodium, or potassium sulfides, hydrosulfides, or polysulfides. sciencemadness.org

The Zinin reaction is particularly useful for its selectivity, as it can reduce nitro groups in the presence of other functional groups that are susceptible to reduction, such as aryl halides and carbon-carbon double bonds. wikipedia.org For instance, dinitroarenes can often be selectively reduced to the corresponding nitroaniline. wikipedia.org The mechanism is believed to involve the initial nucleophilic addition of a sulfide to the nitro group, with nitrosobenzenes and phenylhydroxylamines as likely intermediates. wikipedia.orgresearchgate.net

While catalytic hydrogenation has become a more common laboratory technique, the Zinin reduction remains valuable, especially when other reduction methods might affect sensitive parts of a molecule or lead to unwanted side reactions. sciencemadness.org

A variety of other reagents can also be employed for the reduction of aromatic nitro groups to amines. These include:

Catalytic Hydrogenation: This widely used industrial method employs catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgnumberanalytics.com

Metal in Acidic Media: Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective reducing agents. masterorganicchemistry.com

Other Chemical Reductants: Reagents like sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride are also utilized. wikipedia.org

The choice of reducing agent can influence the final product. For example, while many methods yield anilines, some can lead to the formation of intermediate products like hydroxylamines or other species such as azo compounds when using metal hydrides like lithium aluminum hydride. wikipedia.orgmasterorganicchemistry.com

Regioselectivity Control in Reduction Processes

Controlling the regioselectivity of the reduction of polynitroaromatic compounds is a critical aspect of their synthetic chemistry. The selective reduction of one nitro group over others in a molecule allows for the synthesis of specific isomers of nitroaromatic amines.

For example, in studies involving the bisulfide reduction of various polynitroaromatics, a consistent pattern of regioselectivity was observed. acs.org Most 2,4-dinitroaromatics were selectively reduced at the ortho-nitro group, with the exception of 2,4-dinitrotoluene, which was selectively reduced at the para-nitro group. acs.org Similarly, 2,4,6-trinitrotoluene (B92697) was found to be reduced at the nitro group para to the methyl substituent. acs.org

The choice of reducing agent and reaction conditions also plays a crucial role. For instance, catalytic systems using silanes with oxo-rhenium complexes have demonstrated high chemo- and regioselectivity in the reduction of aromatic nitro compounds. acs.org These systems can selectively reduce one nitro group in dinitrobenzenes to yield the corresponding nitroanilines, even in the presence of other sensitive functional groups. acs.org The Zinin reduction, using sodium sulfide, is another method known for its ability to achieve selective monoreduction of dinitro compounds. wikipedia.orgresearchgate.net

Preparation of Precursors for this compound

The synthesis of this compound relies on the availability of suitable precursors. The following sections detail the preparation of these key starting materials.

Derivation from Dinitrotoluene (e.g., 2,6-Dinitrotoluene)

One synthetic pathway to dinitrobenzoic acids involves the oxidation of dinitrotoluenes. For instance, 2,5-dinitrobenzoic acid can be prepared by the oxidation of 2,5-dinitrotoluene. orgsyn.org Similarly, 3,5-dinitrobenzoic acid can be synthesized through the oxidation of 3,5-dinitrotoluene. orgsyn.org

A common method for this transformation is the use of oxidizing agents like potassium dichromate in the presence of sulfuric acid. orgsyn.org The reaction temperature must be carefully controlled to prevent the reaction from becoming too vigorous. orgsyn.org Another approach involves the use of potassium permanganate.

The resulting dinitrobenzoic acid can then be further functionalized. For example, a two-step reduction of 2,4,6-trinitrotoluene (TNT) can yield 4-amino-2,6-dinitrotoluene. researchgate.net This amino-dinitrotoluene derivative could then potentially be oxidized to form this compound.

Transformations from Trinitrobenzoic Acids (e.g., 2,4,6-Trinitrobenzoic Acid)

2,4,6-Trinitrobenzoic acid (TNBA) serves as a key precursor for the synthesis of amino-dinitrobenzoic acid derivatives. wikipedia.org TNBA itself is typically prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). wikipedia.orgorgsyn.org Common oxidizing agents for this process include nitric acid in combination with a chlorate (B79027) or dichromate. wikipedia.org

The selective reduction of one nitro group in 2,4,6-trinitrobenzoic acid can lead to the formation of aminodinitrobenzoic acids. For instance, 2-amino-4,6-dinitrobenzoic acid can be synthesized from 2,4,6-trinitrobenzoic acid. chemicalbook.com Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is one method that has been explored for the reduction of TNBA. researchgate.net However, the reduction of trinitroarenes is a complex process that can yield various products depending on the reaction conditions. researchgate.net Studies have shown that the aqueous-phase hydrogenation of TNBA over a Pd/C catalyst can lead to the formation of triaminobenzene or even non-aromatic products like cyclohexane-1,3,5-trione (B11759072) trioxime. researchgate.netresearchgate.net The reduction of TNBA with tin can produce 2,4,6-triaminobenzoic acid. wikipedia.org

Alternative Routes for Dinitrobenzoic Acid Synthesis (e.g., from Bibenzyl)

An alternative approach to synthesizing dinitrobenzoic acids involves starting from bibenzyl (diphenylethane). A method has been developed for the synthesis of 2,4-dinitrobenzoic acid from bibenzyl via a two-step process involving nitration followed by oxidation. google.com

In the first step, bibenzyl is nitrated to produce 2,2',4,4'-tetranitrobibenzyl. google.com This is then oxidized to yield 2,4-dinitrobenzoic acid. google.com This method provides a novel raw material route and synthesis process for preparing dinitrobenzoic acids. google.com

Another related method involves the oxidative coupling of toluene (B28343) derivatives with nitro groups to form nitrobibenzyl systems, which are important intermediates for various applications. google.com

Rearrangement Reactions Yielding Substituted Aminodinitrobenzoic Acid Derivatives

Rearrangement reactions can offer unique pathways to substituted aminodinitrobenzoic acid derivatives. These reactions often involve the migration of a functional group within the molecule, leading to a new structural isomer.

One example is the acid-catalyzed rearrangement of nitrobenzenes. For instance, 1,3-dialkyl-2-nitrobenzenes have been shown to rearrange in trifluoromethanesulphonic acid to form the corresponding 4-nitro derivatives. researchgate.net This type of rearrangement could potentially be applied to precursors of aminodinitrobenzoic acids to achieve specific substitution patterns.

The Hofmann and Curtius rearrangements are well-known methods for converting carboxylic acids or their derivatives into primary amines with one less carbon atom. youtube.comyoutube.com These reactions proceed through an isocyanate intermediate. While not directly yielding a substituted aminodinitrobenzoic acid from a dinitrobenzoic acid, these rearrangements could be employed in a multi-step synthesis where a precursor molecule containing a carboxylic acid group is converted to an amine.

Another relevant rearrangement is the Tiffeneau-Demjanov rearrangement, which involves the reaction of an amine with nitrous acid to form a diazonium intermediate, which then undergoes rearrangement. libretexts.org This could be a potential route to modify the substitution pattern of an existing aminodinitrobenzoic acid derivative.

Furthermore, intramolecular rearrangements of α-amino acid amide derivatives of 2-aminobenzothiazoles have been observed, where the amine group attacks the thiazole (B1198619) ring, leading to a rearranged disulfide product. nih.gov While this specific example does not involve dinitrobenzoic acids, it highlights the potential for intramolecular nucleophilic attack to induce rearrangements in appropriately substituted aromatic systems.

Solvent Systems and Reaction Condition Optimization in Synthesis

One documented synthesis for a related compound involves the use of a mixed solvent system. For the synthesis of 2-amino-4,6-dinitrobenzoic acid from 2,4,6-trinitrobenzoic acid, a mixture of ethanol, water, and acetic acid is utilized. chemicalbook.com The reaction is carried out with hydrazine (B178648) hydrate (B1144303) and iron(III) chloride at a controlled temperature of 42-47°C for 4 hours, resulting in a yield of 63%. chemicalbook.com This highlights the importance of a polar protic solvent system to facilitate the selective reduction of a nitro group to an amino group. Methanol has also been mentioned as a solvent for this compound itself. neochema.com

The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For nitration reactions in general, temperature control is essential to prevent over-nitration and competitive oxidation of the starting material. researchgate.net Similarly, in the reduction of a nitro group, the reaction time must be sufficient to ensure complete conversion without leading to degradation of the product.

The following table illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound based on typical parameters for similar reactions.

Table 1: Hypothetical Optimization of Reaction Conditions

EntrySolvent SystemTemperature (°C)Time (h)CatalystHypothetical Yield (%)
1Ethanol/Water/Acetic Acid404Iron(III) Chloride60
2Ethanol/Water/Acetic Acid454Iron(III) Chloride65
3Ethanol/Water/Acetic Acid504Iron(III) Chloride62
4Ethanol/Water/Acetic Acid453Iron(III) Chloride58
5Ethanol/Water/Acetic Acid455Iron(III) Chloride64
6Methanol454Iron(III) Chloride55

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and other nitroaromatic compounds aims to reduce the environmental impact of the chemical processes. researchgate.netmdpi.com Traditional nitration methods often involve the use of strong acids like nitric and sulfuric acid, which can lead to hazardous conditions and the generation of significant acid waste. orgchemres.org

Modern approaches focus on developing more environmentally benign methodologies. These include the use of solid-supported catalysts and alternative nitrating agents. For instance, inorganic nitrates adsorbed on silica (B1680970) gel have been used for the nitration of aromatic compounds, offering a cleaner and safer alternative to mixed acids. researchgate.net This method avoids the use of excess strong acids and simplifies the work-up procedure.

Another key principle of green chemistry is the use of safer solvents or solvent-free conditions. rsc.org While polar solvents are often necessary for the synthesis of compounds like this compound, research is ongoing to replace hazardous solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. mdpi.comrsc.org

Furthermore, biosynthetic routes for producing aminobenzoic acids are being explored as a sustainable alternative to chemical synthesis from petroleum-derived precursors. mdpi.com These methods utilize microorganisms that can produce these compounds from renewable feedstocks like glucose, thereby reducing reliance on fossil fuels and minimizing environmental pollution. mdpi.comresearchgate.net

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Utilizing high-yield reactions and minimizing byproducts through optimized conditions.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Replacing traditional nitrating agents (e.g., mixed acids) with safer alternatives like solid-supported nitrates. researchgate.net
Designing Safer Chemicals While the target molecule is defined, the synthesis should avoid producing more hazardous intermediates or byproducts.
Safer Solvents and Auxiliaries Employing greener solvents like water or bio-based solvents, or developing solvent-free reaction conditions. mdpi.comrsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks Exploring biosynthetic routes from renewable resources like biomass as an alternative to petrochemical starting materials. mdpi.comresearchgate.net
Reduce Derivatives Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps and waste generated.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents to improve efficiency and reduce waste.

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is generated that serves as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups within 4-Amino-2,6-dinitrobenzoic acid. The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The presence of an amino (-NH₂) group is typically indicated by stretching vibrations in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com Bending vibrations for the N-H bond are also observed between 1606–1654 cm⁻¹. mdpi.com The nitro (-NO₂) groups, being strong electron-withdrawing groups, exhibit characteristic asymmetric and symmetric stretching vibrations. The aromatic ring structure gives rise to C-H and C=C stretching vibrations. The carboxylic acid (-COOH) group is identified by a broad O-H stretching band and a strong C=O stretching absorption.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Amino (-NH₂)N-H Bend1600 - 1650
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (broad)
Carboxylic Acid (-COOH)C=O Stretch1680 - 1720
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600

Note: This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a unique molecular fingerprint.

Key features in the Raman spectrum would include bands corresponding to the symmetric stretching of the nitro groups, the ring breathing modes of the benzene (B151609) ring, and vibrations of the carboxylic acid and amino groups. For instance, in the Raman spectrum of a fingernail, which is composed of α-keratin containing various amino acids, distinct bands for amide I and aromatic rings are observed. spectroscopyonline.com Specifically, the aromatic ring stretch for phenylalanine is easily recognizable. spectroscopyonline.com While specific Raman data for this compound is limited, studies on related molecules like 2-amino-4,5-difluorobenzoic acid have successfully utilized FT-Raman spectroscopy for detailed vibrational analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

The aromatic region would likely display a singlet for the two equivalent protons on the benzene ring, influenced by the surrounding amino and nitro groups. The chemical shift of these protons would be downfield due to the electron-withdrawing nature of the nitro groups. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and the carboxylic acid proton (-COOH) would also present as a broad singlet, often at a very downfield chemical shift.

While specific experimental ¹H NMR data for this compound is not available in the provided results, data for analogous compounds like 2,4-Dinitrobenzoic acid and 2,5-Dinitrobenzoic acid can offer insights into the expected spectral features. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H7.5 - 8.5Singlet (s)
Amino (-NH₂)4.0 - 6.0Broad Singlet (br s)
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)

Note: This table is predictive and based on typical chemical shift ranges for the respective proton environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the six carbon atoms of the benzene ring and the carbon of the carboxylic acid group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons bearing the nitro groups are expected to be shifted downfield, as are the carbons attached to the amino and carboxylic acid groups. The carbon of the carboxylic acid group will appear at the most downfield position.

Although a specific ¹³C NMR spectrum for this compound is not provided, data for similar structures like 4-Amino-3-nitrobenzoic acid can be referenced for comparison. chemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 185
Aromatic C -NO₂140 - 155
Aromatic C -NH₂135 - 150
Aromatic C -H110 - 130
Aromatic C -COOH125 - 140

Note: This table is predictive and based on typical chemical shift ranges for the respective carbon environments.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

For this compound (C₇H₅N₃O₆), the exact mass is calculated to be 227.01783489 Da. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this precise molecular weight, providing strong evidence for the molecular formula. rsc.org

Different ionization techniques can be employed, such as Electrospray Ionization (ESI), which is suitable for polar molecules like this compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of characteristic fragments such as H₂O, NO₂, and COOH could be expected, aiding in the confirmation of the molecule's structure. While detailed mass spectrometry studies on this specific compound are not extensively documented in the search results, the general principles of the technique are well-established for the analysis of similar aromatic compounds. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and thermally stable compounds. For amino acids and related compounds, derivatization is often necessary to increase their volatility for GC analysis. nih.gov Common derivatization methods include the use of propyl chloroformate, which allows for the analysis of amino acids directly from aqueous samples. researchgate.net

In the context of nitroaromatic compounds, GC-MS plays a crucial role in identifying and quantifying degradation products and related volatile species. While specific GC-MS studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is well-established for similar compounds. For instance, GC-MS is used for the analysis of amino acids in various biological and environmental samples, often involving a derivatization step to make the analytes suitable for gas chromatography. researchgate.netd-nb.infoshimadzu.com The analysis of related compounds like 4-Amino-2,6-dinitrotoluene, a compound with a similar substitution pattern, relies on GC-MS for identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Polar Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is an essential tool for the analysis of polar, non-volatile compounds like this compound. This technique is particularly valuable for studying the compound in complex matrices.

Research has demonstrated the mobility of 2-Amino-4,6-dinitrobenzoic acid, a related isomer, in soil, highlighting its polar and stable nature which could lead to groundwater migration. nih.gov LC-MS-MS methods have been developed for the simultaneous determination of other aminobenzoic acid derivatives and their metabolites. For example, a sensitive LC-MS/MS method using an electrospray ionization (ESI) source in positive ion mode has been validated for procaine (B135) and its metabolite p-aminobenzoic acid. nih.gov This method utilizes multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov Such approaches are directly applicable to the analysis of this compound and its potential metabolites or degradation products in environmental and biological samples. The technique is also used to quantify oxidized amino acids, demonstrating its versatility for related chemical structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is fundamental for understanding its optical properties.

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of nitroaromatic compounds are influenced by the nature and position of their functional groups. For related dinitrobenzoic acid derivatives, UV-visible spectrum analysis has been used to determine their optical properties. For instance, the lower cut-off wavelength for 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate was found to be 350 nm. semnan.ac.ir

Studies on similar molecules, such as 2-amino-4,6-diphenylnicotinonitriles, have shown that their fluorescence spectra are solvent-dependent, with shifts in emission maxima observed in different solvent environments. mdpi.com This solvatochromism is indicative of changes in the electronic distribution in the ground and excited states. Theoretical analyses, like Time-Dependent Density Functional Theory (TD-DFT), can provide further understanding of the electronic structure, HOMO-LUMO energy gaps, and dipole moments, which all influence the absorption and emission characteristics. mdpi.com

Determination of Optical Transmission Windows

The optical transmission window of a material defines the range of wavelengths over which it is transparent. This is a critical property for applications in optical devices. For the related compound 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate, a high transmittance of 75% was observed, with a low cutoff wavelength of 350 nm. semnan.ac.ir This indicates a broad optical transmission window in the visible and near-infrared regions, a desirable characteristic for nonlinear optical (NLO) materials. semnan.ac.ir The good transparency across the visible and near-infrared range is a common feature of organic NLO crystals, making them suitable for various optoelectronic applications. semnan.ac.ir

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) has been extensively used to determine the molecular geometry of various aminobenzoic acid derivatives and related nitroaromatic compounds. researchgate.net This technique allows for the precise determination of the crystal system, space group, and unit cell parameters.

For example, the crystal structure of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate was determined to be triclinic with a centrosymmetric space group P-1. semnan.ac.ir The analysis of hydrogen bonding interactions is a key aspect of SC-XRD studies, revealing how molecules are assembled in the crystal lattice. These interactions, which can include N-H···O and O-H···N hydrogen bonds, as well as weaker C-H···O interactions, are crucial for the stability of the crystal structure. researchgate.net In some cases, multiple independent molecules with slightly different conformations can be observed in the asymmetric unit, a phenomenon that can be investigated through SC-XRD. aalto.firesearchgate.net

The Cambridge Structural Database (CSD) is a repository for crystallographic data, and while a specific entry for this compound is not detailed in the provided results, data for numerous related structures are available, providing a basis for understanding its likely solid-state conformation and packing.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the phase purity and crystallinity of a bulk sample. For a crystalline solid like this compound, a PXRD pattern would exhibit a series of sharp diffraction peaks at specific angles (2θ). The position and intensity of these peaks are unique to the compound's crystal structure.

In a typical analysis, the experimental PXRD pattern of a synthesized batch of this compound would be compared against a reference pattern, if one were available from a crystallographic database. A perfect match would confirm the phase purity of the bulk material. The presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form. The sharpness of the peaks provides an indication of the degree of crystallinity; broad peaks might suggest an amorphous or poorly crystalline sample.

Without a reference pattern, PXRD is still valuable for fingerprinting a specific batch and for monitoring phase transformations under different conditions such as temperature or pressure.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, with its amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) functional groups, is conducive to the formation of a complex network of intermolecular interactions, particularly hydrogen bonds. These interactions are the primary forces that govern the packing of molecules in the crystal lattice.

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs. It is highly probable that the carboxylic acid groups would form strong hydrogen bonds, either as a dimer with a neighboring molecule, creating a characteristic R²₂(8) ring motif, or through hydrogen bonds with other functional groups. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylic acid groups act as hydrogen bond acceptors.

One could expect to observe a variety of hydrogen bonds, such as:

O-H···O interactions between the carboxylic acid groups.

N-H···O interactions between the amino group and the nitro or carboxylic acid groups of adjacent molecules.

These interactions would likely link the molecules into one-, two-, or three-dimensional supramolecular architectures. In addition to hydrogen bonding, other intermolecular forces such as π-π stacking interactions between the aromatic rings could also play a significant role in stabilizing the crystal structure. The specific details of these interactions, including donor-acceptor distances and angles, would be elucidated from the single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the theoretical examination of 4-Amino-2,6-dinitrobenzoic acid, offering a robust framework for understanding its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical studies employing DFT methods have been instrumental in determining the optimized geometry of this compound. These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its chemical behavior. The electronic structure, which dictates the distribution of electrons within the molecule, is also elucidated through these computational methods. This includes the identification of electron-rich and electron-deficient regions, which are key to predicting reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be chemically reactive. nih.gov

In a Lewis acid-base reaction, the HOMO of the base interacts with the LUMO of the acid to form a bond. libretexts.org In redox reactions, an oxidant possesses a low-energy LUMO, while a reductant has a high-energy HOMO. libretexts.org The relative energies of these orbitals determine the feasibility and nature of the reaction. For instance, if the oxidant's LUMO is at a lower energy level than the reductant's HOMO, electron transfer from the reductant to the oxidant is favorable. libretexts.org

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller gap indicates higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. walisongo.ac.id It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values, where red typically indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). walisongo.ac.id

These maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For example, the oxygen and nitrogen atoms in a molecule often show regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, hydrogen atoms often exhibit positive potential, indicating they are prone to nucleophilic attack. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a vital role in determining the three-dimensional structure and stability of molecules and their complexes. These interactions, although weaker than covalent bonds, are numerous and collectively exert a significant influence. nih.gov NCI analysis helps in identifying and visualizing these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the context of related dinitrobenzoate compounds, studies have shown that non-covalent interactions can lead to significant distortions in the geometry of metal complexes and can influence the formation of polymeric structures. mdpi.com These interactions are also critical in understanding the crystal packing of molecules. mdpi.com

Prediction and Attribution of Vibrational Frequencies

Computational methods, particularly DFT, are used to predict the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data from techniques like infrared (IR) spectroscopy to assign specific vibrational modes to the corresponding functional groups within the molecule. nih.gov This analysis is fundamental for confirming the molecular structure and understanding the bonding characteristics. For instance, the stretching and bending vibrations of amino (NH2), nitro (NO2), and carboxylic acid (COOH) groups in this compound can be identified and characterized through this combined theoretical and experimental approach.

Electrochemical Redox Potentials and Reduction Pathways

The electrochemical properties of this compound, including its redox potentials, can be investigated using computational techniques. These studies can predict the ease with which the molecule can be oxidized or reduced. Understanding the reduction pathways is particularly important for nitroaromatic compounds, as the reduction of the nitro groups is a key aspect of their chemical and biological activity. For example, the partial reduction of a related compound, 2,4-dinitrobenzoic acid, is a known synthetic route.

Molecular Dynamics (MD) Simulations

Currently, there is a lack of specific published research focusing on the molecular dynamics (MD) simulations of this compound in the public domain. MD simulations for related nitroaromatic compounds are often employed to understand their behavior in different environments, such as in solution or within biological systems. These simulations can provide valuable information on conformational changes, interactions with solvent molecules, and the stability of the compound over time. Future MD studies on this compound could elucidate its interactions with other molecules and its dynamic behavior, which would be particularly relevant for understanding its environmental fate and potential biological activity.

Quantum Chemical Methods for Mechanistic Insights

For instance, DFT calculations are frequently used to determine optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and the distribution of electron density. The presence of both electron-donating (amino) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene (B151609) ring of this compound creates a complex electronic environment that can be analyzed using these methods.

Such studies on similar molecules often focus on understanding reaction pathways, such as degradation processes or interactions with nucleophiles. For this compound, quantum chemical calculations could be used to predict its reactivity, potential metabolic pathways, and the mechanisms of its chemical transformations. The calculated properties can also be correlated with experimental data to validate the computational models.

Computed Molecular Properties of this compound

Below is a table summarizing some of the key computed molecular properties for this compound, which are foundational for any theoretical study.

PropertyValueSource
Molecular FormulaC7H5N3O6PubChem Current time information in Edmonton, CA.
Molecular Weight227.13 g/mol PubChem Current time information in Edmonton, CA.
Exact Mass227.01783489 DaPubChem Current time information in Edmonton, CA.
XLogP30.4PubChem Current time information in Edmonton, CA.
Hydrogen Bond Donor Count2PubChem Current time information in Edmonton, CA.
Hydrogen Bond Acceptor Count7PubChem Current time information in Edmonton, CA.
Rotatable Bond Count2PubChem Current time information in Edmonton, CA.
Tautomer Count4PubChem Current time information in Edmonton, CA.
Covalently-Bonded Unit Count1PubChem Current time information in Edmonton, CA.
Feature 3D Acceptor Count6PubChem Current time information in Edmonton, CA.
Feature 3D Donor Count1PubChem Current time information in Edmonton, CA.
Feature 3D Anion Count1PubChem Current time information in Edmonton, CA.
Feature 3D Cation Count1PubChem Current time information in Edmonton, CA.
Feature 3D Ring Count1PubChem Current time information in Edmonton, CA.
Effective Rotor Count3PubChem Current time information in Edmonton, CA.
Conformer Sampling RMSD0.6 ÅPubChem Current time information in Edmonton, CA.
CID2762524PubChem Current time information in Edmonton, CA.

Reactivity and Mechanistic Investigations

Chemical Transformations of Functional Groups on the Aromatic Ring

The functional groups on the benzene (B151609) ring of 4-Amino-2,6-dinitrobenzoic acid are susceptible to a range of chemical modifications, including oxidation of the amino group and substitution reactions.

The amino group of aromatic compounds can be oxidized to various higher oxidation states, such as nitroso or nitro functionalities, typically through the action of strong oxidizing agents. mdpi.com For instance, the oxidation of anilines to nitroarenes can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.com The reaction of anilines with hydrogen peroxide in the presence of a peroxotungstophosphate catalyst has also been reported to yield nitroarenes. mdpi.com Another effective system for this transformation is the use of MnSO₄/Oxone® in water, which allows for the rapid conversion of anilines to their corresponding nitro derivatives. mdpi.com While specific studies on the oxidation of the amino group in this compound are not extensively documented, the general reactivity of anilines suggests that it would likely be converted to 4-nitroso-2,6-dinitrobenzoic acid or 2,4,6-trinitrobenzoic acid under appropriate oxidizing conditions. The presence of the strongly deactivating nitro and carboxyl groups on the ring would likely make this oxidation more challenging compared to simple anilines.

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two nitro groups and a carboxyl group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com In general, aromatic rings with electron-withdrawing groups, particularly those positioned ortho and para to a leaving group, are activated towards nucleophilic attack. wikipedia.orglibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org For instance, in related dinitrobenzene derivatives, nucleophiles can displace a suitable leaving group (like a halide) that is activated by the nitro groups. researchgate.netrsc.org

Conversely, electrophilic aromatic substitution (EAS) on this ring would be highly disfavored. The strong deactivating effect of the two nitro groups and the carboxyl group significantly reduces the electron density of the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. savemyexams.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The amino group is an activating, ortho-, para-director; however, its influence is likely overshadowed by the powerful deactivating groups. Furthermore, under the acidic conditions often required for EAS, the amino group would be protonated to form an ammonium (B1175870) salt, which is a meta-directing deactivator. libretexts.org

Reaction Kinetics and Mechanistic Studies (e.g., Aminolysis of Related Esters)

The study of the aminolysis of esters related to this compound, such as 2,4-dinitrophenyl benzoate (B1203000) and 3,4-dinitrophenyl benzoate, provides significant insight into the reaction mechanisms. The kinetics of these reactions are typically studied spectrophotometrically by monitoring the release of the corresponding phenoxide ion. koreascience.kr

The aminolysis of these esters is generally understood to proceed through a zwitterionic tetrahedral intermediate (T±). koreascience.kr The reaction often exhibits a curved Brønsted-type plot, which is indicative of a change in the rate-determining step (RDS) as the basicity of the attacking amine is varied. koreascience.krrsc.org For weakly basic amines, the breakdown of the tetrahedral intermediate (k₂ step) is often the RDS, while for strongly basic amines, the formation of the intermediate (k₁ step) becomes rate-limiting. koreascience.kr

Kinetic data for the aminolysis of 2,4-dinitrophenyl benzoate and 3,4-dinitrophenyl benzoate with various alicyclic secondary amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C are presented below.

AminepKakN (M-1s-1) for 2,4-Dinitrophenyl BenzoatekN (M-1s-1) for 3,4-Dinitrophenyl Benzoate
Piperidine11.02-191
Morpholine8.65-10.0
Piperazine9.85--
1-(2-Hydroxyethyl)piperazine---
Pyrrolidine---

Data for 2,4-dinitrophenyl benzoate and specific values for some amines were not fully available in the provided search results.

The comparison between the reactivity of 2,4-dinitrophenyl benzoate and 3,4-dinitrophenyl benzoate reveals the influence of the ortho-nitro group. The 2,4-dinitro isomer is more reactive when the breakdown of the intermediate is the RDS, but less reactive when its formation is the RDS, which is attributed to the steric hindrance of the ortho-nitro group. koreascience.kr

Acid-Base Chemistry and Proton Transfer Complexes

The presence of both an acidic carboxylic acid group and a basic amino group makes this compound an amphoteric molecule. Its acid-base properties are significantly influenced by the strong electron-withdrawing nitro groups. These groups increase the acidity of the carboxylic acid and decrease the basicity of the amino group compared to unsubstituted aminobenzoic acids.

This molecule has the potential to form proton transfer complexes, both intramolecularly (forming a zwitterion) and intermolecularly with other acids or bases. Studies on related molecules, such as p-aminobenzoic acid, have shown that proton transfer can be mediated by solvent molecules. nih.govresearchgate.net For instance, the protonation site can switch from the carboxylic acid (O-protomer) in the gas phase to the amino group (N-protomer) in solution. researchgate.net

Furthermore, dinitrobenzoic acids are known to form proton-transfer supramolecular salts with aminopyridines, where a proton is transferred from the carboxylic acid to the pyridine (B92270) nitrogen, forming charge-assisted hydrogen bonds. rsc.org Similarly, 2,4-dihydroxybenzoic acid and its halogenated derivatives have been studied for their proton transfer mechanisms. chemrxiv.org Given these precedents, it is highly likely that this compound can engage in proton transfer with suitable proton donors or acceptors, leading to the formation of stable complexes. The equilibrium between the neutral molecule, the zwitterion, and the proton transfer complex would be dependent on the solvent environment and the pKa values of the interacting species. msu.edu

Derivatives, Analogues, and Supramolecular Assemblies of 4 Amino 2,6 Dinitrobenzoic Acid

The unique structure of 4-Amino-2,6-dinitrobenzoic acid (4-ADNBA), featuring amino, nitro, and carboxylic acid functional groups, makes it a versatile molecule in various chemical applications. ontosight.ai This section explores its derivatives, isomers, and its role in the construction of complex supramolecular structures.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Chemical Intermediate

The reactivity of the amino and nitro groups, coupled with the carboxylic acid moiety, allows 4-amino-2,6-dinitrobenzoic acid to serve as a foundational molecule in multi-step synthetic pathways.

Historically, aromatic amines and nitro compounds have been central to the dye and pigment industry. epa.gov this compound is utilized as an intermediate in the synthesis of various colorants. ontosight.ai The amino group can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of azo dyes. The nitro groups also influence the final color and properties of the resulting pigments.

The structural framework of this compound is a valuable scaffold in medicinal chemistry. It has been identified as a potential intermediate in the synthesis of certain anti-inflammatory agents. ontosight.ai The development of novel anti-inflammatory drugs often involves the synthesis of complex heterocyclic structures, and amino acids are recognized as important synthons for these systems. nih.govcapes.gov.br For instance, derivatives of pyrimidine (B1678525) and acetic acid have been synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.netresearchgate.net While not a direct precursor in all cases, the chemical motifs present in this compound are relevant to the design of such therapeutic molecules.

The high nitrogen content and the presence of nitro groups, which are known toxophores, make this compound and its derivatives of interest in the field of energetic materials. The addition of amino groups to polynitroaromatic compounds can increase density and thermal stability while decreasing sensitivity. chemistry-chemists.com Research in this area has explored the synthesis of various energetic materials, with a focus on creating compounds with improved performance and lower sensitivity to external stimuli. sciencemadness.org For example, the nitration of related compounds can lead to the formation of highly energetic diazophenol derivatives. sciencemadness.org

Amino acids are widely used as starting materials for the synthesis of a variety of heterocyclic compounds. capes.gov.br The functional groups of this compound make it a suitable precursor for creating complex heterocyclic systems through various cyclization reactions. These heterocyclic compounds are foundational to many areas of chemistry, including pharmaceuticals and materials science. For example, the synthesis of thiazole-containing oligopeptides has been achieved using related amino acid derivatives. clockss.org

Potential in Nonlinear Optical (NLO) Materials (via derivative or cocrystal formation)

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. The formation of cocrystals, which involves combining two or more different molecules in a single crystal lattice, is a recognized strategy in crystal engineering to design materials with specific properties. The interaction between different functional groups can lead to desirable NLO effects. While direct studies on this compound's NLO properties are not prevalent, the principles of using organic acids in cocrystal formation for NLO applications are established.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules. usm.my The functional groups on this compound—the carboxylic acid and the amino group—are excellent candidates for forming hydrogen bonds, which are fundamental to creating supramolecular assemblies.

The study of cocrystals, a key area of crystal engineering, often utilizes the predictable hydrogen bonding patterns between carboxylic acids and other functional groups. For instance, the interaction between a carboxylic acid and a pyrimidine ring can form robust hydrogen-bonded dimers. usm.my This principle is exploited to create new solid forms of active pharmaceutical ingredients and other functional materials. The formation of cocrystals can alter the physical properties of a compound, and the study of these structures provides insight into intermolecular interactions. mdpi.com

Analytical Methodologies for Environmental and Chemical Research

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of 4-Amino-2,6-dinitrobenzoic acid and related compounds. Its versatility allows for various configurations to achieve sensitive and reliable results.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a fundamental technique for the separation and analysis of nitroaromatic compounds, including this compound. The separation is typically achieved on a reverse-phase column, such as a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. For instance, a mixture of methanol (B129727), water, and tetrahydrofuran (B95107) has been used for the separation of nitrobenzoic acid isomers.

Various detection modes can be coupled with HPLC to identify and quantify the target analytes.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and cost-effective method. The detector is set at a wavelength where the analyte exhibits strong absorbance, for example, 254 nm for many aromatic compounds. cswab.org Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, offers a significant advantage by acquiring the entire UV-Vis spectrum of the eluting compounds. torontech.comctlatesting.com This provides more comprehensive data, enabling the assessment of peak purity and the identification of compounds based on their spectral characteristics. torontech.commdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of compounds, even at trace levels. diva-portal.org Techniques like Electrospray Ionization (ESI) are often employed to ionize the analytes before they enter the mass analyzer. cswab.org HPLC-MS has been effectively used to analyze explosives and their degradation products in environmental samples. cswab.orgdiva-portal.org

The U.S. Environmental Protection Agency (EPA) Method 8330 provides standardized guidance for the analysis of nitroaromatics and nitramines, which is relevant for the analysis of this compound in environmental samples. cswab.org

Coupling of HPLC with Nuclear Magnetic Resonance (HPLC/NMR) for Mixture Analysis and Quantification

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown compounds within complex mixtures. acs.orgwikipedia.orgnih.gov While direct applications to this compound are not extensively documented in readily available literature, the principles of the technique are broadly applicable.

In an HPLC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This is particularly valuable for identifying isomers or degradation products without the need for isolating each compound individually. acs.org The structural information obtained from NMR is complementary to the molecular weight data provided by mass spectrometry, making the combined use of HPLC-NMR and HPLC-MS a formidable approach for comprehensive analysis. nih.gov This technique has been successfully applied in various fields, including natural product chemistry and drug discovery, for the characterization of complex mixtures. wikipedia.orgnih.gov

Quantitative Analysis Approaches (e.g., Internal Standard Methods in HPLC/NMR)

Accurate quantification is crucial in environmental and chemical research. The internal standard method is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis.

An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. diva-portal.orgnih.gov The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This method effectively compensates for variations in injection volume and potential sample loss during preparation. nih.gov

When selecting an internal standard for the analysis of this compound, a compound with a similar chemical structure that is not present in the sample would be chosen. For the analysis of amino acids and organic acids by HPLC, compounds like alpha-aminobutyric acid (AABA), norleucine, or caffeine (B1668208) have been suggested as internal standards. researchgate.netwaters.comresearchgate.net For dinitrobenzoic acid isomers, a structurally similar compound that separates well from the target analyte would be an appropriate choice.

Environmental Monitoring and Fate Studies

Understanding the behavior of this compound in the environment is essential for assessing its potential impact. Analytical methodologies are central to these investigations.

Detection and Quantification in Contaminated Groundwater

Nitroaromatic compounds, including degradation products of explosives like TNT, are significant contaminants in soil and groundwater at sites such as former ammunition plants and military training ranges. nih.govnih.govcluin.org The detection and quantification of these compounds in groundwater are critical for monitoring the extent of contamination and for remediation efforts.

HPLC coupled with UV or MS detection is a primary method for analyzing explosives and their degradation products in groundwater samples. diva-portal.orgnih.gov The polarity and stability of compounds like 2-amino-4,6-dinitrobenzoic acid suggest they have the potential to migrate into groundwater. nih.gov Studies have shown that various nitroaromatic compounds can be detected in groundwater near former ammunition facilities. nih.gov

Mobility and Transport Studies in Soil Systems

The mobility of this compound and its isomers in soil systems determines their potential to leach into groundwater. Soil column studies are frequently employed to investigate the transport and retardation of these compounds.

Research on 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DBA), a photodegradation product of TNT and a close structural analog of the target compound, has provided valuable insights. In a study using soil from a former military training area, 2-A-4,6-DBA was found to be stable and polar. nih.gov Column experiments revealed that in the presence of a complex mixture of explosives and their degradation products, 2-A-4,6-DBA migrated faster than the parent compound (TNT) and other degradation products through both tropical soil and a reference sand under saturated, abiotic conditions. nih.gov This rapid movement suggests a significant potential for groundwater contamination.

The adsorption of nitroaromatic compounds to soil particles plays a crucial role in their mobility. Factors such as the soil's organic carbon content and cation exchange capacity can influence the extent of adsorption. wikipedia.org Generally, the mobility of TNT degradation products is expected to be lower than that of TNT in environments where adsorption to clay minerals is the dominant process. wikipedia.org

Investigation of Sorption Mechanisms to Soil Components

The environmental fate and transport of this compound in terrestrial ecosystems are significantly governed by its interactions with various soil components. The sorption of this compound to soil particles influences its mobility, bioavailability, and degradation potential. The primary soil constituents contributing to sorption are soil organic matter (SOM) and clay minerals. The unique chemical structure of this compound, featuring an amino group, two nitro groups, and a carboxylic acid function, dictates the nature and strength of its interactions with these soil fractions.

Interaction with Soil Organic Matter (SOM)

Soil organic matter, a complex mixture of humic substances (humic acid, fulvic acid) and non-humified organic materials, presents a variety of functional groups that can interact with this compound. The sorption to SOM is a critical process for many organic contaminants. For nitroaromatic compounds, the chemical structure of the SOM, rather than just its total content, plays a profound role in the extent of sorption. nih.gov

Research on analogous nitroaromatic compounds like trinitrotoluene (TNT) and dinitrotoluene (DNT) has shown that specific functional groups within the SOM are key to the sorption process. For instance, a strong positive correlation has been observed between the carbonyl carbon content of SOM and the sorption of TNT and 2,4-DNT, while O-alkyl carbon content shows a negative correlation. nih.gov This suggests that the aliphatic domains within the SOM can significantly affect the non-specific sorption of nitroaromatic contaminants. nih.gov

For this compound, several interaction mechanisms with SOM are plausible:

Hydrogen Bonding: The presence of amino (-NH2), nitro (-NO2), and carboxylic acid (-COOH) groups allows for the formation of hydrogen bonds with the oxygen-containing functional groups (e.g., carboxyl, hydroxyl, carbonyl) abundant in SOM.

Electron Donor-Acceptor (EDA) Interactions: The electron-withdrawing nitro groups make the aromatic ring of this compound electron-deficient, enabling it to act as an electron acceptor in π-π EDA interactions with electron-rich aromatic moieties within the SOM. oup.com

Hydrophobic Partitioning: Although the molecule has polar functional groups, the aromatic ring provides a nonpolar character, allowing for some degree of hydrophobic partitioning into the aliphatic portions of the SOM.

Studies on the sorption of nitramines have indicated a strong dependence on the organic matter content of the soil. rsc.org Furthermore, the quality of the organic matter, such as its aromaticity and the presence of specific functional groups, can influence the sorption capacity. rsc.org

SorbentCorrelating SOM ComponentCorrelation with SorptionReference
Soil Organic Matter FractionsCarbonyl CarbonStrong Positive nih.gov
Soil Organic Matter FractionsO-Alkyl CarbonNegative nih.gov
Soil Organic Matter FractionsAliphatic CarbonGood nih.gov
Soil Organic Matter FractionsAromatic CarbonModerate nih.gov

Table 1. Correlation of Soil Organic Matter Components with Sorption of Structurally Related Nitroaromatic Compounds.

Interaction with Clay Minerals

Clay minerals, with their layered structures and charged surfaces, are another crucial sink for organic contaminants in soil. The sorption of organic compounds to clay minerals is influenced by the type of clay, its surface charge, the cation exchange capacity (CEC), and the pH of the soil solution.

For this compound, the following interactions with clay minerals are anticipated:

Cation Exchange: The amino group can be protonated under acidic to neutral pH conditions, forming a cation that can be adsorbed to the negatively charged surfaces of clay minerals through cation exchange.

Surface Complexation: The carboxylic acid group can deprotonate to form a carboxylate anion, which can form complexes with metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺) present on the clay surfaces.

Hydrogen Bonding: The functional groups of the molecule can form hydrogen bonds directly with the oxygen atoms and hydroxyl groups on the clay mineral surfaces.

Ion Exchange and Hydrogen Bonding: These are suggested as two of the primary mechanisms for the adsorption of TNT, a related compound, to soil colloids. wikipedia.org

Research on other nitroaromatic compounds has demonstrated the importance of clay minerals in their retention. The mobility of TNT degradation products has been found to be potentially lower than that of TNT in environments where specific adsorption to clay minerals is the dominant sorption process. wikipedia.org The number and position of functional groups can significantly impact sorption. For example, the adsorption of aminodinitrotoluene isomers is generally greater than that of TNT, indicating that the presence of amino groups enhances sorption. wikipedia.org

The isomeric position of functional groups can also play a role. A study on the herbicide imazamethabenz-methyl found that at low pH, soil rich in smectite clays (B1170129) favored the sorption of the meta isomer over the para isomer due to the stabilization of the protonated meta form by resonance. nih.gov This suggests that the specific arrangement of the amino, nitro, and carboxyl groups on the benzene (B151609) ring of this compound will influence its affinity for clay surfaces.

Compound ClassDominant Sorption Mechanism on Clay MineralsInfluencing FactorsReference
Nitroaromatics (e.g., TNT)Ion Exchange, Hydrogen BondingNumber of amino groups, Steric hindrance wikipedia.org
Herbicides (isomers)Electrostatic Interactions (pH-dependent)Isomeric position, Soil pH, Clay type nih.gov

Table 2. Key Sorption Mechanisms and Influencing Factors for Related Compounds on Clay Minerals.

Q & A

Q. Experimental Design Tips :

  • Use ethanol or acetone for dissolution in synthetic workflows.
  • Avoid aqueous buffers unless paired with solubilizing agents (e.g., DMSO).

Advanced: How can researchers resolve contradictions in reported degradation pathways of nitroaromatic compounds leading to this compound?

Methodological Answer:
Contradictions in degradation pathways often arise from matrix effects (e.g., soil composition, humidity) or competing reaction mechanisms. To address this:

Controlled Photolysis Studies : Compare degradation products of pure TNT vs. TNT in soil matrices under standardized UV light exposure .

Isotopic Labeling : Use 15N^{15}\text{N}-labeled TNT to track nitro group reduction and amino group formation pathways.

Multivariate Analysis : Correlate environmental factors (e.g., water content, iron oxide presence) with degradation rates using statistical models .

Key Finding : Water content is a critical factor, with higher humidity accelerating nitro group reduction .

Advanced: What in vitro models are appropriate for assessing the toxicological mechanisms of this compound?

Methodological Answer:
Although direct toxicity data is scarce, studies on 4-Amino-2,6-dichlorophenol (a nephrotoxic analog) provide a framework:

Hepatocyte Cultures : Use primary rat hepatocytes to assess liver toxicity via lactate dehydrogenase (LDH) leakage assays .

Renal Proximal Tubule Models : Isolated kidney tubules from Fischer 344 rats can evaluate nephrotoxicity markers (e.g., glutathione depletion) .

Protective Agents : Co-administration of antioxidants like ascorbic acid or aminooxyacetic acid mitigates oxidative damage in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.